Dipentum

Catalog No.
S12902766
CAS No.
M.F
C14H8N2Na2O6
M. Wt
346.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipentum

Product Name

Dipentum

IUPAC Name

disodium;5-[(3-carboxylato-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoate

Molecular Formula

C14H8N2Na2O6

Molecular Weight

346.20 g/mol

InChI

InChI=1S/C14H10N2O6.2Na/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22;;/h1-6,17-18H,(H,19,20)(H,21,22);;/q;2*+1/p-2

InChI Key

ZJEFYLVGGFISGT-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)[O-])C(=O)[O-])O.[Na+].[Na+]

Dipentum, chemically known as olsalazine sodium, is a pharmaceutical compound primarily used in the treatment of inflammatory bowel diseases, particularly ulcerative colitis. It is the sodium salt of disodium 3,3'-azobis-(6-hydroxybenzoate) and is categorized as an anti-inflammatory aminosalicylate. The empirical formula for olsalazine sodium is C14H8N2Na2O6C_{14}H_{8}N_{2}Na_{2}O_{6}, with a molecular weight of 346.21 g/mol. This compound is characterized as a yellow crystalline powder that is soluble in water and dimethyl sulfoxide but practically insoluble in organic solvents such as ethanol and chloroform .

Upon administration, olsalazine sodium is bioconverted in the colon to its active form, 5-aminosalicylic acid (5-ASA), which exerts its therapeutic effects locally on the colonic mucosa, helping to maintain remission in patients with ulcerative colitis .

The primary chemical reaction involving Dipentum occurs during its conversion to 5-aminosalicylic acid within the gastrointestinal tract. This bioconversion is facilitated by bacterial reduction processes in the colon. The mechanism can be simplified as follows:

  • Hydrolysis: Olsalazine sodium undergoes hydrolysis to release two molecules of 5-ASA.
  • Active Form Generation: The released 5-ASA then acts on the colonic mucosa to exert its anti-inflammatory effects.

This reaction underscores the importance of gut microbiota in the activation of olsalazine sodium, differentiating it from other anti-inflammatory agents that may not require such metabolic activation.

Dipentum's biological activity is primarily attributed to its active metabolite, 5-aminosalicylic acid. This compound has several mechanisms of action:

  • Inhibition of Inflammatory Mediators: 5-ASA inhibits the production of leukotrienes and prostaglandins, which are key mediators of inflammation.
  • Scavenging of Free Radicals: It acts as a free radical scavenger, reducing oxidative stress within the colonic tissue.
  • Mucosal Protection: The compound enhances mucosal defense mechanisms by stimulating the production of mucus and bicarbonate.

These actions contribute to its effectiveness in managing ulcerative colitis and maintaining remission .

The synthesis of olsalazine sodium involves several steps:

  • Preparation of Salicylic Acid Derivatives: The starting materials are typically salicylic acid derivatives that undergo azo coupling reactions.
  • Formation of Azo Linkage: The reaction between salicylic acid derivatives and azobenzene compounds leads to the formation of olsalazine.
  • Sodium Salt Formation: The final step involves neutralizing the acid form with sodium hydroxide to yield olsalazine sodium.

This synthetic route highlights the significance of azo chemistry in generating compounds with anti-inflammatory properties .

Dipentum is primarily indicated for:

  • Maintenance Therapy for Ulcerative Colitis: It helps prevent relapses in patients who are intolerant to sulfasalazine.
  • Acute Treatment: While not its primary use, it may also be employed during acute exacerbations of ulcerative colitis due to its anti-inflammatory properties.

Additionally, ongoing research explores potential applications in other inflammatory conditions due to its unique mechanism of action .

Dipentum may interact with various medications, particularly those affecting blood coagulation and other immunosuppressive therapies. Notable interactions include:

  • Blood Thinners: Increased risk of bleeding when used concurrently with anticoagulants.
  • Thiopurine Drugs: Potential for increased toxicity when combined with thiopurine medications like mercaptopurine or thioguanine.

Monitoring and dose adjustments may be necessary when prescribing Dipentum alongside these agents .

Several compounds share structural or functional similarities with Dipentum, particularly in their use for treating inflammatory bowel diseases. These include:

Compound NameMechanism of ActionUnique Features
SulfasalazineConverted to 5-ASA; anti-inflammatoryContains sulfapyridine; systemic absorption
MesalamineDirectly acts as an anti-inflammatoryDoes not require bacterial activation; higher systemic absorption
BalsalazideConverted to mesalamineProdrug form; less gastrointestinal side effects
PentasaControlled-release formulation of mesalamineDelivers drug throughout the intestine

Dipentum's uniqueness lies in its specific bioconversion process and its role as a dual-action prodrug that targets inflammation locally while minimizing systemic exposure .

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

346.01777454 g/mol

Monoisotopic Mass

346.01777454 g/mol

Heavy Atom Count

24

Dates

Modify: 2024-08-10

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